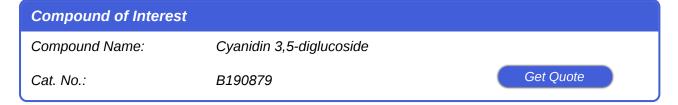


Chemical structure and properties of Cyanidin 3,5-diglucoside.

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Cyanidin 3,5-diglucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3,5-diglucoside, also known as cyanin, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, **cyanidin 3,5-diglucoside** has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **cyanidin 3,5-diglucoside**, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Cyanidin 3,5-diglucoside is characterized by a central cyanidin aglycone to which two glucose moieties are attached at the 3 and 5 positions of the C-ring. The presence of these sugar molecules enhances its water solubility and stability compared to the aglycone alone.

Table 1: Physicochemical Properties of Cyanidin 3,5-diglucoside



| Property | Value | Source |
|---------------------------------|------------------------|--------|
| Molecular Formula | C27H31O16 ⁺ | [1] |
| Molecular Weight | 611.52 g/mol | [1] |
| CAS Number | 2611-67-8 | [1] |
| Appearance | Dark red/purple powder | |
| Solubility | Highly water-soluble | |
| XLogP3 | -3.0 | |
| Topological Polar Surface Area | 298 Ų | |
| Hydrogen Bond Donor Count | 12 | |
| Hydrogen Bond Acceptor Count | 16 | _ |

Table 2: Spectral Properties of Cyanidin 3,5-diglucoside

| Spectral Data | Wavelength (nm) or Chemical Shift (ppm) | Source |
|---------------------|--|--------|
| UV-Vis (λmax) | ~520-530 nm (in acidic methanol) | |
| ¹H NMR | See detailed table below | - |
| ¹³ C NMR | See detailed table below | |

Table 3: ¹H and ¹³C NMR Spectral Data for Cyanidin 3,5-diglucoside



| Position | ¹³ C Chemical Shift (ppm) | ¹ H Chemical Shift (ppm) |
|-----------------------|--------------------------------------|-------------------------------------|
| C-2 | 162.1 | - |
| C-3 | 134.1 | - |
| C-4 | 145.2 | 8.89 (s) |
| C-5 | 158.1 | - |
| C-6 | 95.1 | 6.64 (d, J=1.8 Hz) |
| C-7 | 158.9 | - |
| C-8 | 103.4 | 6.90 (d, J=1.8 Hz) |
| C-9 | 147.3 | - |
| C-10 | 113.2 | - |
| C-1' | 120.5 | - |
| C-2' | 117.5 | 8.02 (d, J=2.2 Hz) |
| C-3' | 146.1 | - |
| C-4' | 155.1 | - |
| C-5' | 117.9 | 6.98 (d, J=8.5 Hz) |
| C-6' | 127.8 | 8.35 (dd, J=8.5, 2.2 Hz) |
| Glc (C-3)-1 | 102.3 | 5.35 (d, J=7.8 Hz) |
| Glc (C-5)-1 | 102.9 | 5.18 (d, J=7.6 Hz) |
| (Other sugar protons) | - | 3.2-4.0 (m) |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Biological Activities and Signaling Pathways

Cyanidin 3,5-diglucoside exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.



Antioxidant Activity

The antioxidant capacity of **cyanidin 3,5-diglucoside** stems from its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity has been quantified using various assays.

Table 4: Quantitative Antioxidant Activity of Cyanidin Glycosides

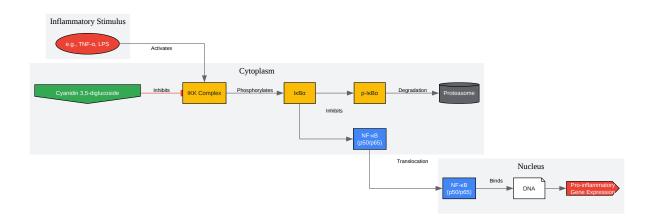
| Assay | Compound | Antioxidant Capacity | Source |
|-------|------------------------------|--|--------|
| DPPH | Cyanidin 3,5- diglucoside | Similar to Cyanidin 3- glucoside | |
| ABTS | Cyanidin 3-glucoside | Higher than Pelargonidin 3- glucoside and Delphinidin 3- glucoside | |
| FRAP | Cyanidin 3,5- diglucoside | Similar to Cyanidin 3- glucoside | • |
| ORAC | Cyanidin 3-glucoside | 2.1 x 10 ⁶ μM Trolox Equivalents/g | |

Anti-inflammatory Activity

Cyanidin 3,5-diglucoside exerts anti-inflammatory effects by inhibiting the production of proinflammatory mediators. This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Cyanidin 3,5-diglucoside** can inhibit this pathway by preventing the phosphorylation of IκBα.[2]



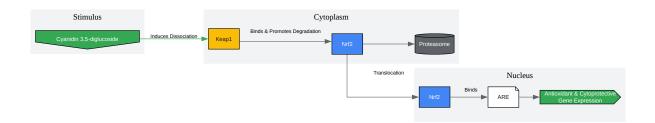


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Inhibition of the NF-kB signaling pathway by **Cyanidin 3,5-diglucoside**.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophiles, including **cyanidin 3,5-diglucoside**, can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[3]





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Activation of the Nrf2 signaling pathway by **Cyanidin 3,5-diglucoside**.

Anticancer Activity

Emerging evidence suggests that **cyanidin 3,5-diglucoside** possesses anticancer properties, which are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects are often linked to the modulation of the MAPK signaling pathway. While specific IC₅₀ values for **cyanidin 3,5-diglucoside** are not extensively reported, studies on the closely related cyanidin-3-glucoside demonstrate significant cytotoxic effects against various cancer cell lines.

Table 5: Cytotoxicity of Cyanidin-3-glucoside in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Source |
|-----------|---------------|-----------|--------|
| MCF-7 | Breast Cancer | ~100 | |
| HT-29 | Colon Cancer | ~200 | _ |
| HepG2 | Liver Cancer | ~150 | |

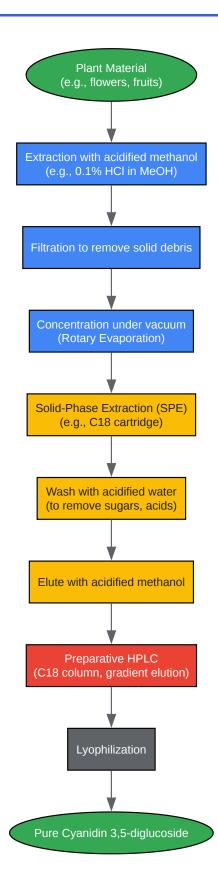
Note: IC₅₀ values can vary significantly depending on the assay conditions and cell line.



Experimental Protocols Extraction and Purification of Cyanidin 3,5-diglucoside

A general protocol for the extraction and purification of **cyanidin 3,5-diglucoside** from plant material is outlined below.





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Workflow for the extraction and purification of **Cyanidin 3,5-diglucoside**.



Methodology:

- Extraction: Homogenize fresh or freeze-dried plant material with acidified methanol (e.g., methanol with 0.1% HCl) to extract the anthocyanins.
- Filtration and Concentration: Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Solid-Phase Extraction (SPE): Load the concentrated extract onto a pre-conditioned C18
 SPE cartridge. Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids. Elute the anthocyanins with acidified methanol.
- Preparative HPLC: Further purify the anthocyanin fraction using preparative highperformance liquid chromatography (HPLC) with a C18 column and a gradient of acidified water and methanol or acetonitrile.
- Lyophilization: Collect the fraction corresponding to **cyanidin 3,5-diglucoside** and lyophilize to obtain a pure, powdered sample.

HPLC-UV/Vis Analysis

Instrumentation:

- HPLC system with a diode array detector (DAD) or a UV-Vis detector.
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm).

Mobile Phase:

- A: 5% formic acid in water
- B: 5% formic acid in methanol

Gradient Elution:

 A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 30-40 minutes to elute the anthocyanins.



Detection:

Monitor the absorbance at the λmax of cyanidin 3,5-diglucoside, which is around 520 nm.

Quantification:

 Prepare a calibration curve using a pure standard of cyanidin 3,5-diglucoside of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Conclusion

Cyanidin 3,5-diglucoside is a natural anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-kB and Nrf2, make it a compelling candidate for further research and development. This technical guide provides a foundational understanding of its chemical structure, properties, and biological activities, along with practical experimental protocols, to aid researchers and scientists in their exploration of this promising natural compound. As research continues to unravel the full therapeutic potential of cyanidin 3,5-diglucoside, it is poised to become a valuable tool in the prevention and treatment of a range of chronic and inflammatory diseases.

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